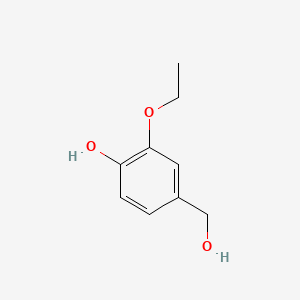

3-Ethoxy-4-hydroxybenzyl alcohol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-4-(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,10-11H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULCZGZGLABEWDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344547 | |

| Record name | 3-Ethoxy-4-hydroxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off white solid / Vanilla aroma | |

| Record name | 2-Ethoxy-4-(hydroxymethyl)phenol\u202f | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2290/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble, Soluble (in ethanol) | |

| Record name | 2-Ethoxy-4-(hydroxymethyl)phenol\u202f | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2290/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4912-58-7 | |

| Record name | 3-Ethoxy-4-hydroxybenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4912-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl vanillyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004912587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 3-ethoxy-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Ethoxy-4-hydroxybenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-4-(hydroxymethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.199.591 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL VANILLYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WF0E3SL79L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: Unveiling a Versatile Phenolic Building Block

An In-Depth Technical Guide to 3-Ethoxy-4-hydroxybenzyl Alcohol: Properties, Synthesis, and Applications

This compound, also commonly known as ethyl vanillyl alcohol, is a substituted aromatic alcohol that serves as a crucial building block in synthetic organic chemistry.[1] Its structure is derived from a benzene ring functionalized with three distinct groups: a phenolic hydroxyl (-OH), an ethoxy (-OC2H5), and a hydroxymethyl (-CH2OH).[1][2] This unique arrangement of functional groups imparts a versatile reactivity profile, making it a valuable intermediate in the synthesis of more complex molecules. Its direct precursor, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), is a widely recognized flavoring agent, approximately three to four times more potent than vanillin, used extensively in the food, beverage, and cosmetic industries.[3][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and safety considerations of this compound for researchers and drug development professionals.

Chemical Identity and Molecular Structure

The systematic IUPAC name for this compound is (3-ethoxy-4-hydroxyphenyl)methanol.[1] This nomenclature precisely describes a methanol group attached to a phenyl ring, which is substituted at the 3-position with an ethoxy group and at the 4-position with a hydroxyl group, relative to the methanol attachment point.[1] The presence of both a phenolic hydroxyl and a benzylic alcohol moiety are key to its chemical character.[1]

Caption: Chemical Structure of this compound.

Physicochemical Properties

The physical properties of this compound are dictated by its molecular structure. The presence of two hydroxyl groups facilitates strong intermolecular hydrogen bonding, resulting in a relatively stable solid with a moderate melting point and a high boiling point.[2]

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O₃ | [1][2][5] |

| Molecular Weight | 168.19 g/mol | [1][2][5] |

| CAS Number | 4912-58-7 | [1][2][5] |

| Appearance | Solid, off-white particulate/powder | [2][6] |

| Melting Point | 73-75 °C | [1][2] |

| Boiling Point | 323.3 °C at 760 mmHg | [1][7][8] |

| Density | 1.182 - 1.31 g/cm³ at 20°C | [1][5] |

| pKa | 9.88 ± 0.18 (Predicted) | [2][5] |

| Solubility | Soluble in ethanol, glycerin, and propylene glycol | [3][6] |

Synthesis and Reactivity

Reductive Synthesis from Ethyl Vanillin

The most direct and common method for synthesizing this compound is through the reduction of its corresponding aldehyde, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).[1] This transformation is efficiently achieved using mild reducing agents, with sodium borohydride (NaBH₄) being a frequent choice.[1][9]

Mechanism Insight: The synthesis proceeds via a well-established two-step mechanism. First, a hydride ion (H⁻) from the borohydride complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. This breaks the C=O pi bond and forms a tetrahedral alkoxide intermediate. In the second step, this intermediate is protonated by a protic solvent (typically water added during the workup) to yield the final benzyl alcohol product.[1]

Caption: Workflow for the reduction of ethyl vanillin.

Experimental Protocol: Sodium Borohydride Reduction

-

Dissolution: Dissolve 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin) in a suitable basic aqueous medium (e.g., dilute NaOH solution).

-

Cooling: Cool the reaction mixture to a controlled temperature range of 10–20°C using an ice bath.

-

Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution, maintaining the temperature below 20°C.

-

Reaction: Continue stirring the mixture at 10–20°C for approximately 30 minutes, monitoring the reaction progress via Thin Layer Chromatography (TLC).[10]

-

Quenching: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow addition of a dilute acid (e.g., HCl) until the solution is neutral or slightly acidic.

-

Extraction: Extract the product from the aqueous solution using an appropriate organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

This protocol is a generalized representation. Researchers should consult specific literature for precise molar ratios and conditions.

Chemical Reactivity

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.[1]

-

Phenolic Hydroxyl (-OH): This acidic proton allows the group to readily undergo reactions like etherification and esterification under appropriate basic conditions.[1]

-

Benzylic Alcohol (-CH₂OH): As a primary alcohol, this group can be easily oxidized to form the corresponding aldehyde (ethyl vanillin) or further to a carboxylic acid. It is also a prime site for ether and ester formation.[1]

-

Aromatic Ring: The ring is activated towards electrophilic substitution reactions. The hydroxyl and ethoxy groups are ortho-, para-directing, influencing the position of incoming electrophiles.[1]

Caption: Reactivity sites of this compound.

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum would prominently feature a broad absorption band in the 3200-3600 cm⁻¹ region, corresponding to the O-H stretching vibrations of both the phenolic and alcoholic hydroxyl groups. Additional key peaks would include C-O stretching and aromatic C-H and C=C absorptions.[11]

-

Mass Spectrometry (MS): GC-MS analysis shows a molecular ion peak corresponding to its molecular weight of 168.19 g/mol .[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Would display distinct signals for the aromatic protons, a singlet for the phenolic -OH, a triplet for the alcoholic -OH, a singlet for the benzylic -CH₂-, and a quartet and triplet for the ethoxy group's -CH₂- and -CH₃ protons, respectively.

-

¹³C NMR: Would show nine distinct carbon signals, including those for the aromatic ring, the benzylic carbon, and the two carbons of the ethoxy group.

-

Applications and Significance

While its precursor, ethyl vanillin, is famed as a flavoring agent, this compound holds its own significance in several areas:

-

Synthetic Intermediate: It is a valuable precursor for the synthesis of more complex molecules in the pharmaceutical and specialty chemical industries.[1]

-

Flavor and Fragrance Research: As the alcohol derivative of ethyl vanillin, it is studied in the context of flavor chemistry and may be used as a flavoring agent itself.[6]

-

Antioxidant Properties: Research has indicated that the compound possesses antioxidant properties, with the ability to scavenge free radicals and reactive oxygen species.[8] This suggests potential applications in areas where mitigating oxidative stress is beneficial.[8][9]

Safety and Handling

According to safety data sheets, this compound requires careful handling.

-

Hazards: The primary hazard is serious eye irritation (H319).[6][12][13] It may also cause skin irritation (H315) and respiratory irritation (H335).[13][14]

-

Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[13][14]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).[12][13][14]

-

Handling: Wash hands and any exposed skin thoroughly after handling.[12][14] Avoid breathing dust.[13][14]

-

-

First Aid:

-

Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[12][13]

-

Skin Contact: Wash off with plenty of soap and water. If skin irritation occurs, get medical advice.[13]

-

Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12][13]

-

This substance is intended for research and development purposes only and is not for medicinal, household, or veterinary use.[1][12]

References

-

This compound | CAS#:4912-58-7 | Chemsrc . Chemsrc.com. Available at: [Link]

-

This compound Safety Data Sheets(SDS) lookchem . LookChem. Available at: [Link]

-

Ethyl vanillyl alcohol | C9H12O3 | CID 597767 - PubChem . PubChem. Available at: [Link]

-

Ethyl Vanillin: What is It? Where is It Used? - Hangzhou Focus Corporation . Hangzhou Focus Corporation. Available at: [Link]

-

Solved IR spectrum of this compound I | Chegg.com . Chegg.com. Available at: [Link]

-

Applications of Ethyl Vanillin - Zancheng Life Sciences . Zancheng Life Sciences. Available at: [Link]

-

The Common Uses of Ethyl Vanillin - Turnberry Ingredients . Turnberry Ingredients. Available at: [Link]

-

Vanillyl alcohol - Wikipedia . Wikipedia. Available at: [Link]

-

3-Ethoxy-4-methoxybenzyl alcohol - SpectraBase . SpectraBase. Available at: [Link]

-

Solved 1. The etherification of 3-ethoxy-4-hydroxybenzyl | Chegg.com . Chegg.com. Available at: [Link]

Sources

- 1. This compound | 4912-58-7 | Benchchem [benchchem.com]

- 2. This compound (4912-58-7) for sale [vulcanchem.com]

- 3. hz-focus.com [hz-focus.com]

- 4. turnberrying.com [turnberrying.com]

- 5. This compound CAS#: 4912-58-7 [m.chemicalbook.com]

- 6. Ethyl vanillyl alcohol | C9H12O3 | CID 597767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | CAS#:4912-58-7 | Chemsrc [chemsrc.com]

- 8. biosynth.com [biosynth.com]

- 9. Vanillyl alcohol - Wikipedia [en.wikipedia.org]

- 10. Solved 1. The etherification of 3-ethoxy-4-hydroxybenzyl | Chegg.com [chegg.com]

- 11. Solved IR spectrum of this compound I | Chegg.com [chegg.com]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

- 13. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 14. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Molecular Structure and Applications of 3-Ethoxy-4-hydroxybenzyl Alcohol

This guide provides a comprehensive technical overview of 3-ethoxy-4-hydroxybenzyl alcohol, a molecule of significant interest to researchers, scientists, and professionals in drug development. We will delve into its core molecular structure, physicochemical properties, synthesis, and key applications, with a focus on the scientific rationale behind its utility.

Molecular Architecture and Physicochemical Profile

This compound, also known as ethyl vanillyl alcohol, is a substituted aromatic alcohol with the chemical formula C₉H₁₂O₃.[1][2] Its structure is characterized by a benzene ring substituted with a hydroxyl group (-OH), an ethoxy group (-OCH₂CH₃), and a hydroxymethyl group (-CH₂OH).[2] This specific arrangement of functional groups is pivotal to its chemical reactivity and biological activity.

The presence of both a phenolic hydroxyl and a benzylic alcohol group allows for a diverse range of chemical transformations. The phenolic hydroxyl can undergo etherification and esterification, while the benzylic alcohol is readily oxidized to an aldehyde or a carboxylic acid and can also form ethers and esters.[3] The aromatic ring itself is amenable to electrophilic substitution reactions.[3]

A defining feature of its molecular structure is the potential for strong intermolecular hydrogen bonding due to the presence of the hydroxyl groups, which contributes to its solid state at room temperature and its relatively high boiling point.[2] The ethoxy group, compared to the methoxy group in its close analog vanillyl alcohol, enhances its lipophilicity, which can influence its membrane permeability and biological interactions.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₂O₃ | [1][2][5] |

| Molecular Weight | 168.19 g/mol | [1][2][5] |

| CAS Number | 4912-58-7 | [1][2][5] |

| Physical State | Solid particulate/powder | [2] |

| Melting Point | 63-75 °C | [1][2] |

| Boiling Point | 323.3 °C at 760 mmHg | [1] |

| Density | 1.182 - 1.31 g/cm³ | [2] |

| pKa | 9.88 ± 0.18 (Predicted) | [2][6] |

| Flash Point | 149.3 °C | [1] |

| SMILES | CCOC1=C(C=CC(=C1)CO)O | [2][] |

| InChI | InChI=1S/C9H12O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-5,10-11H,2,6H2,1H3 | [2][] |

Synthesis and Derivatization: A Mechanistic Perspective

The most common and direct route for the synthesis of this compound is the reduction of its aldehyde precursor, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin).[3][4] This transformation is a cornerstone reaction in organic synthesis, and the choice of reducing agent is critical for achieving high yield and purity.

Reductive Synthesis from Ethyl Vanillin

Protocol: Sodium Borohydride Reduction of 3-Ethoxy-4-hydroxybenzaldehyde

-

Dissolution: Dissolve 1.62 g of 3-ethoxy-4-hydroxybenzaldehyde in 10 mL of 1.0 M NaOH in a 125 mL Erlenmeyer flask equipped with a magnetic stir bar. The use of a basic solution is crucial to deprotonate the phenolic hydroxyl group, forming a phenoxide. This increases the electron density of the aromatic ring but, more importantly, prevents the acidic phenol from reacting with the hydride reagent.

-

Cooling and Addition of Reducing Agent: Cool the flask in a cold-water bath. In small portions over five minutes, add 0.30 g of sodium borohydride (NaBH₄).[8] Sodium borohydride is a mild and selective reducing agent, ideal for converting aldehydes to primary alcohols without affecting other functional groups like the aromatic ring or the ether linkage. The portion-wise addition helps to control the reaction rate and temperature.

-

Reaction Progression: Remove the cold-water bath and allow the reaction to stir at room temperature for twenty minutes.[8] This allows the reaction to proceed to completion.

-

Quenching: Cool the reaction flask again in an ice-water bath and slowly add 2.5 M HCl.[8] This step serves two purposes: to neutralize the excess sodium borohydride and the sodium hydroxide, and to protonate the resulting alkoxide to form the final alcohol product. The slow addition is necessary to manage the vigorous foaming that occurs due to the release of hydrogen gas from the reaction of NaBH₄ with acid.

-

Purification: The resulting product can be purified through techniques such as recrystallization or chromatography to achieve the desired purity.[4]

Caption: Synthetic pathway for this compound.

Key Derivatization Reactions

The functional groups of this compound provide handles for further chemical modifications, making it a valuable intermediate in the synthesis of more complex molecules.[3] A notable example is its conversion to alkyl ethers, such as 3-ethoxy-4-hydroxybenzyl methyl ether, known commercially as Methyl Diantilis, which has applications in the fragrance industry.[3] This etherification can be achieved using various alcohols in the presence of an acid catalyst, such as Amberlyst-15.[8][9]

Biological Significance and Applications in Drug Development

This compound exhibits several biological activities that make it a compound of interest for pharmaceutical research.

Antioxidant Properties

The phenolic hydroxyl group is a key structural feature that imparts antioxidant properties to the molecule.[1][4] It can act as a free radical scavenger, donating a hydrogen atom to neutralize reactive oxygen species (ROS). This mechanism is fundamental to its potential protective effects against oxidative stress-related diseases.[1] The antioxidant activity of this compound and its analogs, like 4-hydroxybenzyl alcohol, has been shown to confer protective effects in neuronal cells.[10]

Role as a Pharmaceutical Intermediate

This molecule serves as a versatile building block in the synthesis of various pharmaceutical compounds.[3][4] Its structural similarity to endogenous signaling molecules and its favorable physicochemical properties make it an attractive scaffold for the design of new therapeutic agents.

Interaction with the Vanilloid Receptor (TRPV1)

The 4-hydroxy-3-alkoxybenzyl moiety is a characteristic feature of vanilloids, a class of compounds that interact with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[11] TRPV1 is a non-selective cation channel involved in pain sensation and thermosensation.[11] While the direct interaction of this compound with TRPV1 is not extensively detailed in the provided search results, its structural analog, capsaicin (which contains a 4-hydroxy-3-methoxybenzyl group), is a well-known TRPV1 agonist.[11] This structural relationship suggests that this compound and its derivatives could be explored as potential modulators of the TRPV1 channel, a significant target for pain management.[11][12]

Caption: Key biological roles of this compound.

Spectroscopic and Analytical Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is instrumental for confirming the substitution pattern on the aromatic ring and the presence of the ethoxy and benzyl alcohol groups.[3] The aromatic protons typically appear in the 6.5–7.5 ppm range, while the methylene protons of the ethoxy group resonate around 3.5–4.0 ppm, and the methyl protons appear further upfield.[3]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify the key functional groups. A broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of the O-H stretching vibrations of the phenolic and alcoholic hydroxyl groups. C-O stretching vibrations for the ether and alcohol functionalities would also be present.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

While detailed, specific spectra are not provided here, these techniques are standard for the characterization of this compound.

Safety and Handling

This compound is classified as causing serious eye irritation, and may cause skin and respiratory irritation.[2][13][14] Therefore, appropriate personal protective equipment, including gloves, and eye and face protection, should be worn when handling this compound.[13] It should be used in a well-ventilated area, and dust or fumes should be avoided.[2]

Conclusion

This compound is a molecule with a rich chemical and biological profile. Its well-defined molecular structure, with its strategically positioned functional groups, underpins its utility as a synthetic intermediate and its potential as a bioactive compound. For researchers in drug development, its antioxidant properties and structural similarity to vanilloid receptor modulators present exciting avenues for further investigation. A thorough understanding of its synthesis, reactivity, and biological interactions is essential for harnessing its full potential in scientific and industrial applications.

References

-

MOLBASE. (n.d.). This compound. Retrieved from [Link]

-

Homework.Study.com. (n.d.). Draw the reaction mechanism for the synthesis of methyl diantilis from.... Retrieved from [Link]

-

Lookchem. (2017). This compound Safety Data Sheets(SDS). Retrieved from [Link]

- Pingle, S. C., Matta, J. A., & Ahern, G. P. (2007). Physiology and Pharmacology of the Vanilloid Receptor. Current pharmaceutical design, 13(21), 2161–2171.

-

Chemsrc. (2025). This compound. Retrieved from [Link]

-

Chegg.com. (2020). Solved Organic Chemistry.Use the procedure provided to. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C9H12O3). Retrieved from [Link]

-

Chegg.com. (2020). Create a correlation table for the H NMR spectrum of this compound. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl vanillyl alcohol. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Ethoxy-4-methoxybenzyl alcohol. Retrieved from [Link]

- Blednov, Y. A., & Harris, R. A. (2009). Deletion of vanilloid receptor (TRPV1) in mice alters behavioral effects of ethanol. Neuropharmacology, 57(4), 368–376.

- Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta crystallographica. Section E, Structure reports online, 64(Pt 10), o2023.

- Appendino, G., et al. (2016). Design and Synthesis of New Transient Receptor Potential Vanilloid Type-1 (TRPV1) Channel Modulators... ACS Chemical Neuroscience, 7(6), 737-748.

-

Chegg.com. (2017). Solved IR spectrum of this compound I. Retrieved from [Link]

- Gavva, N. R., et al. (2007). Repeated Administration of Vanilloid Receptor TRPV1 Antagonists Attenuates Hyperthermia Elicited by TRPV1 Blockade. The Journal of pharmacology and experimental therapeutics, 323(1), 128–137.

- Blednov, Y. A., & Harris, R. A. (2009). Deletion of vanilloid receptor (TRPV1) in mice alters behavioral effects of ethanol. Neuropharmacology, 57(4), 368–376.

- Wang, Y., et al. (2007). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Journal of Chemical Sciences, 119(3), 203-208.

- Li, Y., Zhang, X., Zheng, J., & Wang, X. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(10), o2023.

- Kim, D. K., et al. (2017). Anti-oxidative effects of 4-hydroxybenzyl alcohol in astrocytes confer protective effects in autocrine and paracrine manners.

-

Chegg.com. (2021). Solved Prepare a correlation table for the NMR spectrum. Retrieved from [Link]

- Zhang, Y., et al. (2022). Metabolomics-Based Study of the Protective Effect of 4-Hydroxybenzyl Alcohol on Ischemic Astrocytes. Journal of Agricultural and Food Chemistry, 70(1), 229-240.

Sources

- 1. This compound | 4912-58-7 | FE71062 [biosynth.com]

- 2. This compound (4912-58-7) for sale [vulcanchem.com]

- 3. This compound | 4912-58-7 | Benchchem [benchchem.com]

- 4. Buy this compound | 4912-58-7 [smolecule.com]

- 5. This compound CAS#: 4912-58-7 [m.chemicalbook.com]

- 6. This compound | 4912-58-7 [chemicalbook.com]

- 8. Solved Organic Chemistry.Use the procedure provided to | Chegg.com [chegg.com]

- 9. homework.study.com [homework.study.com]

- 10. Anti-oxidative effects of 4-hydroxybenzyl alcohol in astrocytes confer protective effects in autocrine and paracrine manners - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Physiology and Pharmacology of the Vanilloid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Repeated administration of vanilloid receptor TRPV1 antagonists attenuates hyperthermia elicited by TRPV1 blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound Safety Data Sheets(SDS) lookchem [lookchem.com]

- 14. Ethyl vanillyl alcohol | C9H12O3 | CID 597767 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Ethoxy-4-(hydroxymethyl)phenol (Ethyl Vanillyl Alcohol)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-ethoxy-4-(hydroxymethyl)phenol, a derivative of vanillin with significant potential in various scientific and therapeutic fields. This document elucidates its chemical identity, physicochemical properties, a detailed synthesis protocol, and explores its neuroprotective mechanisms of action. Particular emphasis is placed on its role in modulating cellular signaling pathways related to oxidative stress and apoptosis, making it a compound of interest for drug development in the context of neurodegenerative diseases. This guide is intended to serve as a valuable resource for researchers and professionals by integrating technical data with practical experimental methodologies and mechanistic insights.

Introduction and Chemical Identity

2-Ethoxy-4-(hydroxymethyl)phenol, commonly known as ethyl vanillyl alcohol, is an organic compound structurally related to vanillin, the primary component of vanilla bean extract. The substitution of the methoxy group in vanillyl alcohol with an ethoxy group gives rise to ethyl vanillyl alcohol, a modification that can influence its biological activity and physicochemical properties. Its aromatic phenol structure, combined with the presence of hydroxyl and ethoxy functional groups, makes it a versatile molecule for chemical synthesis and a candidate for biological investigation.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-ethoxy-4-(hydroxymethyl)phenol . It is also known by several synonyms, including 3-Ethoxy-4-hydroxybenzyl alcohol.[1][2] The compound is registered under the CAS number 4912-58-7 .[3][4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-ethoxy-4-(hydroxymethyl)phenol is essential for its application in research and development, particularly in areas such as formulation and pharmacology.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₃ | [3] |

| Molecular Weight | 168.19 g/mol | [3] |

| Appearance | Off-white solid | [1] |

| Odor | Vanilla-like aroma | [1] |

| Melting Point | 73-75 °C | [3] |

| Solubility | Soluble in ethanol. Estimated water solubility: 3.381e+004 mg/L @ 25 °C. | [1][2] |

| logP (estimated) | 1.00 | [2] |

Synthesis of 2-Ethoxy-4-(hydroxymethyl)phenol

The most common and efficient method for the synthesis of 2-ethoxy-4-(hydroxymethyl)phenol is through the reduction of its corresponding aldehyde, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). Sodium borohydride (NaBH₄) is a widely used reducing agent for this transformation due to its selectivity and mild reaction conditions.

Synthesis Workflow

Synthesis of 2-ethoxy-4-(hydroxymethyl)phenol.

Detailed Experimental Protocol: Reduction of 3-Ethoxy-4-hydroxybenzaldehyde

This protocol outlines the laboratory-scale synthesis of 2-ethoxy-4-(hydroxymethyl)phenol.

Materials:

-

3-Ethoxy-4-hydroxybenzaldehyde (ethyl vanillin)

-

Sodium borohydride (NaBH₄)

-

0.5 M Sodium hydroxide (NaOH) solution

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Erlenmeyer flask (25 mL)

-

Hydrochloric acid (HCl), dilute, for neutralization

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate for drying

-

Rotary evaporator

Procedure:

-

Dissolution of Starting Material: In a 25-mL Erlenmeyer flask, dissolve 0.162 g of 3-ethoxy-4-hydroxybenzaldehyde in 2.0 mL of 0.5 M NaOH solution. Add a magnetic stir bar to the flask.[1] 3-Ethoxy-4-hydroxybenzaldehyde, a solid that is not readily soluble in water, dissolves in aqueous NaOH due to the deprotonation of the acidic phenolic hydroxyl group, forming the soluble sodium phenoxide salt.[6]

-

Cooling and Addition of Reducing Agent: While stirring, cool the flask in an ice-water bath. Once cooled, carefully add 0.050 g of NaBH₄ to the solution.[1] The reaction is performed at a low temperature to control the rate of reaction and minimize potential side reactions.

-

Reaction Progression: Continue stirring the reaction mixture in the ice bath. The reduction of the aldehyde to a primary alcohol occurs via the nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon.[7]

-

Quenching and Neutralization: After the reaction is complete (typically monitored by thin-layer chromatography), carefully neutralize the reaction mixture by the dropwise addition of dilute hydrochloric acid until the pH is neutral. This step protonates the resulting alkoxide to form the alcohol and also quenches any remaining NaBH₄.

-

Extraction: Transfer the neutralized solution to a separatory funnel and extract the product with ethyl acetate (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification (Optional): The crude 2-ethoxy-4-(hydroxymethyl)phenol can be further purified by recrystallization or column chromatography if necessary.

Mechanism of Action and Therapeutic Potential

Recent preclinical research has highlighted the neuroprotective effects of vanillyl alcohol, a close structural analog of 2-ethoxy-4-(hydroxymethyl)phenol.[8] These findings provide a strong basis for investigating the therapeutic potential of ethyl vanillyl alcohol, particularly in the context of neurodegenerative diseases such as Parkinson's disease. The primary mechanisms of action appear to be the suppression of oxidative stress and the inhibition of apoptosis in neuronal cells.[8]

Modulation of Apoptotic Signaling Pathways

In a preclinical model of Parkinson's disease using MPP⁺-treated dopaminergic MN9D cells, vanillyl alcohol demonstrated significant neuroprotective effects by modulating key proteins in the apoptotic signaling cascade.[8] It is highly probable that 2-ethoxy-4-(hydroxymethyl)phenol exerts its effects through a similar mechanism.

The proposed mechanism involves:

-

Regulation of the Bax/Bcl-2 Ratio: Treatment with the compound leads to a decrease in the expression of the pro-apoptotic protein Bax and an increase in the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical determinant of cell survival or death.[8]

-

Inhibition of PARP Cleavage: The compound has been shown to inhibit the cleavage of Poly (ADP-ribose) polymerase (PARP), a key event in the execution phase of apoptosis.[8]

Modulation of apoptotic pathways.

Antioxidant Activity

In addition to its anti-apoptotic effects, vanillyl alcohol has been shown to possess potent antioxidant properties by scavenging free radicals.[8] This activity is crucial in the context of neurodegenerative diseases, where oxidative stress is a major contributor to neuronal damage. The phenolic hydroxyl group in 2-ethoxy-4-(hydroxymethyl)phenol is likely a key contributor to its antioxidant capacity.

Conclusion and Future Directions

2-Ethoxy-4-(hydroxymethyl)phenol is a compound with a well-defined chemical structure and accessible synthetic route. Its most significant promise lies in its potential as a neuroprotective agent, with preclinical evidence suggesting a mechanism of action involving the suppression of oxidative stress and modulation of apoptotic signaling pathways. For drug development professionals, this compound represents a promising lead for the development of novel therapeutics for neurodegenerative disorders.

Future research should focus on:

-

In-depth Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound and its in vivo efficacy.

-

Elucidation of Upstream Targets: Identifying the specific molecular targets through which it modulates the Bax/Bcl-2 ratio and other signaling pathways.

-

Structure-Activity Relationship (SAR) Studies: To optimize the chemical structure for enhanced potency and drug-like properties.

-

Preclinical Efficacy in Animal Models: Evaluating the therapeutic potential in more complex animal models of neurodegenerative diseases.

References

-

Study.com. (n.d.). Draw the mechanism of 3-ethoxy-4-hydroxybenzaldehyde + NaOH + NaBH₄. Retrieved from [Link]

-

Chegg. (2019, March 14). Solved Step 1: Reduction of 3-ethoxy-4-hydroxybenzaldehyde. Retrieved from [Link]

-

Chegg. (2020, October 25). Question: Step 1: Reduction of 3-Ethoxy-4-Hydroxybenzaldehyde. Retrieved from [Link]

-

Chegg. (2020, October 20). Solved Step 1: Reduction of 3-Ethoxy-4-Hydroxybenzaldehyde. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 2-ethoxy-4-(hydroxymethyl)phenol. Retrieved from [Link]

-

Kim, J. H., et al. (2014). Neuroprotective Effects of Vanillyl Alcohol in Gastrodia elata Blume Through Suppression of Oxidative Stress and Anti-Apoptotic Activity in Toxin-Induced Dopaminergic MN9D Cells. Molecules, 19(11), 17492–17506. [Link]

- Google Patents. (n.d.). CN101811947B - Method for reducing the formation of ortho ethyl vanillin in the production.

-

Human Metabolome Database. (2012, September 11). Showing metabocard for 2-Ethoxy-4-(methoxymethyl)phenol (HMDB0038354). Retrieved from [Link]

- Google Patents. (n.d.). CN102190580A - Preparation method of 3-ethoxy-4-hydroxymandelic acid used as intermediate for synthesizing ethyl vanillin.

-

Davies, D. L., et al. (2013). Recent advances in the discovery and preclinical testing of novel compounds for the prevention and/or treatment of alcohol use disorders. Alcoholism, Clinical and Experimental Research, 37(1), 8–15. [Link]

-

MOLBASE. (n.d.). 2-ethoxy-4-(hydroxymethyl)phenol. Retrieved from [Link]

-

Frotscher, M., et al. (2018). Hydroxymethyl bioisosteres of phenolic GluN2B-selective NMDA receptor antagonists: Design, synthesis and pharmacological evaluation. European Journal of Medicinal Chemistry, 144, 446–461. [Link]

-

Carlson, K. E., et al. (2005). Probing the human estrogen receptor-α binding requirements for phenolic mono- and di-hydroxyl compounds. Bioorganic & Medicinal Chemistry Letters, 15(24), 5488–5492. [Link]

-

Technical Disclosure Commons. (2022, September 19). Process for the preparation of 2-ethoxy-phenol. Retrieved from [Link]

-

FooDB. (2010, April 8). Showing Compound 2-Ethoxy-4-(methoxymethyl)phenol (FDB017691). Retrieved from [Link]

-

Flavor Extract Manufacturers Association (FEMA). (n.d.). 4893 2-ethoxy-4-(hydroxymethyl)phenol. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 4912-58-7 | Product Name : 2-Ethoxy-4-(hydroxymethyl)phenol. Retrieved from [Link]

-

PubChem. (n.d.). Phenol, 2-ethoxy-4-(methoxymethyl)-. Retrieved from [Link]

-

Li, Y., et al. (2008). 3-Ethoxy-4-hydroxybenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E64(10), o2008. [Link]

-

Bledsoe, L. C., et al. (2023). Preclinical and clinical evidence for suppression of alcohol intake by apremilast. The Journal of Clinical Investigation, 133(2), e159103. [Link]

-

Nona, C. N., et al. (2018). Behavioural sensitization to alcohol: Bridging the gap between preclinical research and human models. Pharmacology, Biochemistry and Behavior, 171, 59–69. [Link]

-

Leconte, J., et al. (2024). Epigenetic drugs and psychedelics as emerging therapies for alcohol use disorder: insights from preclinical studies. Journal of Neural Transmission, 131(5), 525–561. [Link]

-

Carreño-García, S., et al. (2021). Phenolics as GABAA Receptor Ligands: An Updated Review. International Journal of Molecular Sciences, 22(11), 5649. [Link]

Sources

- 1. chegg.com [chegg.com]

- 2. 2-ethoxy-4-(hydroxymethyl)phenol, 4912-58-7 [thegoodscentscompany.com]

- 3. 2-ethoxy-4-(hydroxymethyl)phenol4912-58-7,Purity95%_TRANSWLD [molbase.com]

- 4. femaflavor.org [femaflavor.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Solved Step 1: Reduction | Chegg.com [chegg.com]

- 7. homework.study.com [homework.study.com]

- 8. Neuroprotective Effects of Vanillyl Alcohol in Gastrodia elata Blume Through Suppression of Oxidative Stress and Anti-Apoptotic Activity in Toxin-Induced Dopaminergic MN9D Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 3-Ethoxy-4-hydroxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: December 31, 2025

Abstract

This technical guide provides a comprehensive overview of the critical physical properties of 3-Ethoxy-4-hydroxybenzyl alcohol (CAS No. 4912-58-7), a key intermediate in the synthesis of various pharmaceutical and flavoring compounds. With a focus on its melting and boiling points, this document delves into the theoretical underpinnings of these phase transitions, presents a compilation of reported values, and offers detailed, standards-compliant protocols for their experimental determination. This guide is intended to be an essential resource for researchers and professionals engaged in the development and quality control of substances incorporating this versatile molecule.

Introduction: The Significance of this compound

This compound, also known by synonyms such as Ethyl Vanillyl Alcohol and 2-Ethoxy-4-(hydroxymethyl)phenol, is a substituted aromatic alcohol with the molecular formula C₉H₁₂O₃.[1][2] Its structure, featuring a benzene ring with ethoxy, hydroxyl, and hydroxymethyl functional groups, makes it a valuable building block in organic synthesis.[1] The precise physical properties of this compound are paramount for its application in drug development and other industrial processes, as they dictate purification methods, reaction conditions, and formulation strategies. The presence of hydroxyl groups allows for hydrogen bonding, which significantly influences its melting and boiling points.[3]

A common synthetic route to this compound is the reduction of 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin), often accomplished using sodium borohydride.[1] The purity of the resulting crystalline solid is directly correlated with its melting point range; a sharp, high melting point is indicative of high purity.

Physicochemical Identification

A clear identification of this compound is crucial for accessing accurate physical property data.

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [1][3][4] |

| Synonyms | Ethyl vanillyl alcohol, 2-Ethoxy-4-(hydroxymethyl)phenol | [1][2][5][6] |

| CAS Number | 4912-58-7 | [1][4][5][7][8][9] |

| Molecular Formula | C₉H₁₂O₃ | [1][2][4][5][7][10] |

| Molecular Weight | 168.19 g/mol | [1][2][5][7][10] |

| Chemical Structure | ||

Melting Point: A Critical Indicator of Purity

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.[11]

Reported Melting Point Values

Various sources report slightly different melting points for this compound, which can be attributed to differences in purity and analytical methodology.

| Melting Point Range (°C) | Source(s) |

| 73-75 | [1][4][6][8][9][12] |

| 63.00 | [7] |

This variability underscores the importance of in-house verification of this physical constant for each new batch of the compound.

Causality Behind Experimental Choices for Melting Point Determination

The choice of method for melting point determination is guided by the need for accuracy, reproducibility, and compliance with regulatory standards. The capillary method is widely adopted due to its simplicity and the small sample size required. The rate of heating is a critical parameter; a slow heating rate (around 1-2 °C per minute) near the melting point is essential for ensuring thermal equilibrium between the sample and the heating block, thus providing an accurate reading.[2]

Experimental Protocol: Determination of Melting Range (Based on USP General Chapter <741>)

This protocol describes the determination of the melting range of this compound using a capillary melting point apparatus, in accordance with the principles outlined in USP General Chapter <741>.[2][8][13][14]

Apparatus:

-

Capillary melting point apparatus

-

Sealed capillary tubes (0.8-1.2 mm internal diameter)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

-

Capillary Tube Loading: Pack the dry powder into a sealed capillary tube to a height of 2-4 mm. This is achieved by tapping the sealed end of the tube on a hard surface.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Preliminary Measurement: Heat the block rapidly to determine an approximate melting point. This allows for a more precise measurement in the subsequent steps.

-

Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new packed capillary tube. Heat the block at a rate of approximately 10°C per minute until the temperature is about 5°C below the expected melting point.

-

Final Determination: Reduce the heating rate to 1-2°C per minute.

-

Record Temperatures:

-

T₁ (Onset of Melting): The temperature at which the first drop of liquid is observed.

-

T₂ (Completion of Melting): The temperature at which the last solid particle melts.

-

-

Report: The melting range is reported as T₁ to T₂.

Boiling Point: A Measure of Volatility

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[4][15] It is a key parameter for distillation-based purification and for assessing the volatility of a compound.

Reported Boiling Point Values

The boiling point of this compound is reported at different pressures. It is crucial to note the pressure at which the boiling point was determined, as it significantly affects the value.

| Boiling Point (°C) | Pressure (mmHg/kPa) | Source(s) |

| 323.3 | 760 mmHg | [1][7][9][12] |

| 219.85-220 | 101.8-102.1 kPa (approx. 764-766 mmHg) | [3][4][8] |

The slight discrepancy in values at atmospheric pressure may be due to experimental variations.

Causality Behind Experimental Choices for Boiling Point Determination

For high-boiling compounds like this compound, determining the boiling point at atmospheric pressure can sometimes lead to decomposition. Therefore, vacuum distillation and subsequent correction to atmospheric pressure is a common and often preferred method. However, for a robust and standardized determination, methods like those outlined by the OECD provide a reliable framework. The dynamic method, which measures the vapor pressure as a function of temperature, is particularly advantageous as it can be applied to determine the vapor pressure curve.[15]

Experimental Protocol: Determination of Boiling Point (Based on OECD Guideline 103)

This protocol outlines the determination of the boiling point of this compound using the Siwoloboff method, a technique suitable for small sample quantities as described in OECD Guideline 103.[5][15]

Apparatus:

-

Heating bath (e.g., Thiele tube or a beaker with a suitable liquid like silicone oil)

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Stirring mechanism for the heating bath

Procedure:

-

Sample Preparation: Place a small amount (a few milliliters) of this compound into the small test tube.

-

Capillary Tube Insertion: Place the capillary tube, with its sealed end up, into the test tube containing the sample.

-

Apparatus Assembly: Attach the test tube to the thermometer and immerse them in the heating bath.

-

Heating: Heat the bath gradually while stirring.

-

Observation: As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

Temperature Recording: Continue heating until a steady and rapid stream of bubbles is observed. Then, remove the heat source and allow the bath to cool slowly. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is the boiling point at the recorded atmospheric pressure.

-

Pressure Correction (if necessary): If the determination is not carried out at standard atmospheric pressure (760 mmHg or 101.325 kPa), the observed boiling point can be corrected using the Clausius-Clapeyron equation or appropriate nomographs.

Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of the melting and boiling points of this compound.

Caption: Logical workflow for the determination of melting and boiling points.

Conclusion

This guide has provided a detailed examination of the melting and boiling points of this compound. The compiled data and standardized experimental protocols serve as a valuable resource for ensuring the quality and consistency of this important chemical intermediate. Adherence to these methodologies will enable researchers and drug development professionals to confidently utilize this compound in their synthetic and formulation endeavors.

References

-

Chemsrc. This compound | CAS#:4912-58-7. [Link]

-

MOLBASE. This compound|4912-58-7. [Link]

-

OECD. Test No. 103: Boiling Point. [Link]

-

USP. 〈741〉 Melting Range or Temperature. [Link]

-

LookChem. This compound. [Link]

-

PubChem. Ethyl vanillyl alcohol | C9H12O3 | CID 597767. [Link]

-

YouTube. Melting point testing as per USP 741. [Link]

-

PubChemLite. This compound (C9H12O3). [Link]

-

University of Calgary. Melting point determination. [Link]

-

Scribd. USP 741 Melting Point or Range | PDF. [Link]

-

OECD. Test No. 102: Melting Point/ Melting Range. [Link]

-

Essem Compliance. Physical chemical testing studies. [Link]

-

Chemistry LibreTexts. 6.2B: Step-by-Step Procedures for Boiling Point Determination. [Link]

-

P.J. Kulesza. DETERMINATION OF MELTING POINTS. [Link]

Sources

- 1. store.astm.org [store.astm.org]

- 2. youtube.com [youtube.com]

- 3. lcslaboratory.com [lcslaboratory.com]

- 4. oecd.org [oecd.org]

- 5. Physical chemical testing studies | Essem Compliance [essem-compliance.com]

- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 7. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 8. uspbpep.com [uspbpep.com]

- 9. infinitalab.com [infinitalab.com]

- 10. OECD 102 / 103 - Phytosafe [phytosafe.com]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. laboratuar.com [laboratuar.com]

- 13. â©741⪠Melting Range or Temperature [doi.usp.org]

- 14. scribd.com [scribd.com]

- 15. oecd.org [oecd.org]

An In-depth Technical Guide to the Solubility of 3-Ethoxy-4-hydroxybenzyl alcohol in Ethanol and Water

This guide provides a comprehensive technical overview of the solubility characteristics of 3-ethoxy-4-hydroxybenzyl alcohol (also known as ethyl vanillyl alcohol) in two critical solvent systems for pharmaceutical and chemical research: ethanol and water. This document is intended for researchers, scientists, and drug development professionals, offering insights into the molecular interactions governing solubility and providing a robust experimental framework for its determination.

Introduction: The Significance of Solubility in Scientific Research

This compound is a phenolic compound of interest in various fields, including flavor chemistry and as a potential building block in pharmaceutical synthesis.[1] Its utility is intrinsically linked to its solubility, a fundamental physicochemical property that dictates its behavior in solution. Understanding the solubility of this compound in ethanol, a common organic solvent, and water, the primary biological solvent, is paramount for applications ranging from reaction chemistry and purification to formulation development and bioavailability studies in drug discovery.

This guide will delve into the theoretical underpinnings of its solubility in these solvents, present available solubility data, and provide a detailed, field-proven protocol for the empirical determination of its solubility, ensuring scientific integrity and reproducibility.

Molecular Structure and its Influence on Solubility

This compound possesses a nuanced molecular structure that governs its interactions with different solvents.[1] Key functional groups include a hydroxyl (-OH) group, an ethoxy (-OCH2CH3) group, and a benzyl alcohol moiety, all attached to a benzene ring.[1]

The phenolic hydroxyl and the benzylic alcohol groups are capable of acting as both hydrogen bond donors and acceptors. The oxygen atoms in the ethoxy group and the hydroxyl groups can act as hydrogen bond acceptors. This capacity for hydrogen bonding is a primary determinant of its solubility in protic solvents like water and ethanol.

The "like dissolves like" principle is a foundational concept in predicting solubility.[2] Both water and ethanol are polar, protic solvents capable of extensive hydrogen bonding. Consequently, this compound is expected to exhibit favorable solubility in both. However, the presence of the nonpolar benzene ring and the ethyl group of the ethoxy moiety introduces a hydrophobic character that will modulate its solubility, particularly in water.

Solubility Profile of this compound

Solubility in Water

The presence of two hydroxyl groups capable of hydrogen bonding with water molecules suggests a degree of aqueous solubility. However, the aromatic ring and the ethoxy group contribute to its hydrophobicity, likely limiting its solubility in water. For its structural analog, vanillyl alcohol (4-hydroxy-3-methoxybenzyl alcohol), it is described as being soluble in hot water.[3] This suggests that the solubility of this compound in water is likely to be moderate and temperature-dependent.

Solubility in Ethanol

Ethanol, being a less polar solvent than water but still capable of hydrogen bonding, is expected to be an excellent solvent for this compound. The alkyl chain of ethanol can interact favorably with the nonpolar regions of the solute molecule. Qualitative data from PubChem indicates that this compound is "soluble" in ethanol.[4] For the related compound vanillyl alcohol, it is also reported to be soluble in ethanol.[5]

Comparative Solubility: Insights from Ethylvanillin

The corresponding aldehyde, 3-ethoxy-4-hydroxybenzaldehyde (ethylvanillin), has been studied more extensively. While aldehydes can accept hydrogen bonds via their carbonyl oxygen, they lack the donor capacity of alcohols.[6][7] This generally results in lower solubility in protic solvents compared to their alcohol counterparts. Studies on ethylvanillin in ethanol-water mixtures have shown that its solubility increases with both temperature and the proportion of ethanol in the mixture.[8] This trend is expected to be similar for this compound, though the absolute solubility values are likely to be higher due to the additional hydrogen bonding capabilities of the alcohol.

Table 1: Summary of Expected and Reported Solubility

| Solvent | Expected Solubility | Reported Data (Qualitative) | Rationale |

| Water | Moderately Soluble | Soluble in hot water (for analog vanillyl alcohol)[3] | Hydrogen bonding potential from two -OH groups, counteracted by hydrophobic regions. |

| Ethanol | Highly Soluble | "Soluble"[4] | "Like dissolves like" principle; both are polar and can hydrogen bond. The nonpolar parts of both molecules can interact favorably. |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

For researchers requiring precise quantitative solubility data, the shake-flask method is the gold-standard for determining thermodynamic solubility.[9] This method is based on achieving equilibrium between the solid solute and a saturated solution.

Causality Behind Experimental Choices

The extended equilibration time (typically 24-72 hours) is crucial to ensure that the system reaches true thermodynamic equilibrium, avoiding the misleading results of kinetically favored supersaturated solutions. The use of a constant temperature bath is essential as solubility is highly temperature-dependent. Centrifugation and filtration are critical steps to effectively separate the solid phase from the saturated solution without disturbing the equilibrium. The choice of analytical method (e.g., UV-Vis spectrophotometry or HPLC) will depend on the chromophoric properties of the compound and the desired sensitivity and specificity.

Step-by-Step Shake-Flask Protocol

-

Preparation of Solvent Systems: Prepare the desired solvent systems (e.g., pure water, pure ethanol, and various ethanol-water mixtures).

-

Addition of Excess Solute: To a series of vials, add a pre-weighed amount of the chosen solvent. Add an excess of this compound to each vial to ensure that a solid phase remains at equilibrium.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath. Agitate the vials for a predetermined period (e.g., 24, 48, and 72 hours) to establish equilibrium.

-

Phase Separation: Allow the vials to stand undisturbed in the temperature bath for a sufficient time for the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved microparticles.

-

Dilution and Analysis: Dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated analytical technique such as UV-Vis spectrophotometry or HPLC.

-

Quantification: Calculate the solubility from the measured concentration and the dilution factor.

Self-Validating System

To ensure the trustworthiness of the results, the protocol should include the following self-validating checks:

-

Time to Equilibrium: Samples should be taken at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the measured solubility is constant, indicating that equilibrium has been reached.

-

Solid Phase Analysis: The remaining solid phase should be analyzed (e.g., by DSC or XRD) to ensure that the compound has not undergone any polymorphic transformations during the experiment.

-

Multiple Replicates: All experiments should be performed in at least triplicate to assess the precision of the measurements.

Visualizing the Experimental Workflow and Molecular Interactions

The following diagrams illustrate the key processes described in this guide.

Caption: Shake-Flask Method Workflow for Solubility Determination.

Caption: Key Intermolecular Interactions in Solution.

Conclusion

The solubility of this compound in ethanol and water is governed by a balance of its hydrogen bonding capabilities and hydrophobic character. It is anticipated to be highly soluble in ethanol and moderately soluble in water, with solubility in both solvents likely increasing with temperature. For precise quantitative data, the shake-flask method provides a reliable and validated experimental approach. A thorough understanding and empirical determination of its solubility are critical for the effective application of this compound in research and development.

References

-

PubChem. Ethyl vanillyl alcohol. National Center for Biotechnology Information. [Link]

-

ChemBK. Vanillyl alcohol. [Link]

-

Reddit. Between alcohols and aldehydes, which is more soluble in water and why? r/chemistry. [Link]

-

eCampusOntario Pressbooks. 24.3 Physical Properties of Aldehydes and Ketones. [Link]

-

OpenOChem Learn. Physical Properties of Ketones and Aldehydes. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Studylib. Alcohols, Aldehydes, and Ketones. [Link]

-

ResearchGate. Solubility and thermodynamic properties of vanillyl alcohol in some pure solvents. [Link]

-

ResearchGate. Determination and Correlation of Ethyl Vanillin Solubility in Different Binary Solvents at Temperatures from 273.15 to 313.15 K. [Link]

-

BioCrick. 3-Ethoxy-4-hydroxybenzaldehyde | CAS:121-32-4 | Phenols | High Purity. [Link]

-

ChemBK. 3-Ethoxy-4-hydroxybenzaldehyde. [Link]

-

Solubility of Things. 4-Hydroxybenzyl alcohol. [Link]

-

MOLBASE Encyclopedia. This compound|4912-58-7. [Link]

-

PubChemLite. This compound (C9H12O3). [Link]

-

LookChem. This compound. [Link]

-

Khan Academy. Solubility of organic compounds. [Link]

Sources

- 1. This compound (4912-58-7) for sale [vulcanchem.com]

- 2. This compound | 4912-58-7 | Benchchem [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. Ethyl vanillyl alcohol | C9H12O3 | CID 597767 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Vanillyl alcohol | 498-00-0 [chemicalbook.com]

- 6. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to the Spectroscopic Data of Ethyl Vanillyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for ethyl vanillyl alcohol (IUPAC name: 2-ethoxy-4-(hydroxymethyl)phenol). As a key intermediate in the synthesis of fragrances and a potential scaffold in medicinal chemistry, a thorough understanding of its structural characterization is paramount. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of ethyl vanillyl alcohol. Each section presents a detailed interpretation of the spectra, grounded in fundamental principles and supported by comparative data from analogous compounds. The guide also includes detailed experimental protocols for data acquisition, ensuring that researchers can confidently replicate and validate these findings.

Introduction

Ethyl vanillyl alcohol, a derivative of the widely used flavoring agent ethyl vanillin, is a compound of interest in various chemical sectors. Its synthesis is straightforward, typically involving the reduction of the aldehyde group of ethyl vanillin.[1] The presence of a primary alcohol, a phenolic hydroxyl group, and an ethoxy group on a benzene ring gives rise to a distinct spectroscopic signature. This guide aims to elucidate this signature, providing a foundational reference for the identification and characterization of this compound.

Synthesis of Ethyl Vanillyl Alcohol

The most common and efficient synthesis of ethyl vanillyl alcohol is achieved through the reduction of ethyl vanillin. This process converts the aldehyde functional group into a primary alcohol.

Experimental Protocol: Reduction of Ethyl Vanillin

-

Dissolution: Dissolve ethyl vanillin in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Reduction: Cool the solution in an ice bath and slowly add a reducing agent, such as sodium borohydride (NaBH₄), in portions. The reaction is typically exothermic.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Caption: Reduction of ethyl vanillin to ethyl vanillyl alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum of ethyl vanillyl alcohol in CDCl₃ would exhibit distinct signals corresponding to the aromatic protons, the ethoxy group, the benzylic protons, and the hydroxyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.90 | d, J ≈ 8.0 Hz | 1H | Ar-H (adjacent to -CH₂OH) |

| ~ 6.85 | d, J ≈ 2.0 Hz | 1H | Ar-H (adjacent to -OCH₂CH₃) |

| ~ 6.80 | dd, J ≈ 8.0, 2.0 Hz | 1H | Ar-H |

| ~ 5.70 | s (broad) | 1H | Ar-OH |

| ~ 4.60 | s | 2H | -CH ₂OH |

| ~ 4.10 | q, J ≈ 7.0 Hz | 2H | -OCH ₂CH₃ |

| ~ 2.00 | t (broad) | 1H | -CH₂OH |

| ~ 1.45 | t, J ≈ 7.0 Hz | 3H | -OCH₂CH ₃ |

Causality Behind Predicted Shifts:

-

Aromatic Protons (δ 6.80-6.90): The three aromatic protons appear in the characteristic aromatic region. The electron-donating hydroxyl and ethoxy groups shield these protons, shifting them upfield compared to benzene (δ 7.34). The splitting pattern arises from ortho and meta coupling.

-

Benzylic Protons (δ 4.60): The methylene protons adjacent to the aromatic ring and the hydroxyl group are deshielded and appear as a singlet.

-

Ethoxy Group Protons (δ 4.10, 1.45): The methylene protons of the ethoxy group are deshielded by the adjacent oxygen and appear as a quartet due to coupling with the methyl protons. The methyl protons appear as a triplet.

-

Hydroxyl Protons (δ 5.70, 2.00): The phenolic and alcoholic hydroxyl protons are typically broad singlets and their chemical shifts can vary with concentration and solvent.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show nine distinct signals, corresponding to the nine carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 147.0 | C -OH (aromatic) |

| ~ 146.0 | C -OCH₂CH₃ (aromatic) |

| ~ 133.0 | C -CH₂OH (aromatic) |

| ~ 120.0 | Ar-C H |

| ~ 114.0 | Ar-C H |

| ~ 111.0 | Ar-C H |

| ~ 65.0 | -C H₂OH |

| ~ 64.0 | -OC H₂CH₃ |

| ~ 15.0 | -OCH₂C H₃ |

Justification of Assignments:

-

Aromatic Carbons (δ 111.0-147.0): The carbons attached to the oxygen atoms (C-OH and C-OCH₂CH₃) are the most deshielded. The quaternary carbon attached to the hydroxymethyl group is also significantly downfield. The protonated aromatic carbons appear in the range of δ 111.0-120.0.

-

Aliphatic Carbons (δ 15.0-65.0): The benzylic carbon (-CH₂OH) and the methylene carbon of the ethoxy group (-OCH₂CH₃) are deshielded by the attached oxygens. The methyl carbon of the ethoxy group is the most upfield signal.

Caption: Predicted NMR assignments for Ethyl Vanillyl Alcohol.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of ethyl vanillyl alcohol is expected to show characteristic absorption bands for the hydroxyl, aromatic, and ether groups.

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Phenolic and Alcoholic -OH |

| 3100 - 3000 | C-H stretch | Aromatic C-H |

| 2980 - 2850 | C-H stretch | Aliphatic C-H (in -CH₂- and -CH₃) |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1270 - 1200 | C-O stretch | Aryl ether |

| 1050 - 1000 | C-O stretch | Primary alcohol |

Interpretation of Key Peaks:

-

O-H Stretching: A strong, broad band in the region of 3500-3200 cm⁻¹ is the most prominent feature, indicative of the hydrogen-bonded hydroxyl groups (both phenolic and alcoholic).

-

C-H Stretching: Aromatic C-H stretching vibrations appear as weaker bands above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and hydroxymethyl groups are observed below 3000 cm⁻¹.

-

Aromatic C=C Stretching: Several sharp to medium intensity bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

-

C-O Stretching: Strong bands corresponding to the aryl ether and primary alcohol C-O stretching are expected in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For ethyl vanillyl alcohol (C₉H₁₂O₃), the molecular weight is 168.19 g/mol .

GC-MS Data:

Proposed Fragmentation Pathway:

The fragmentation of ethyl vanillyl alcohol under electron ionization (EI) is expected to follow pathways characteristic of benzyl alcohols and phenols.

-

Alpha-Cleavage: Cleavage of the C-C bond between the aromatic ring and the hydroxymethyl group is a common pathway for benzyl alcohols. However, the most likely initial fragmentation is the loss of a hydrogen radical to form a stable ion.

-

Loss of Water: Alcohols readily lose a molecule of water (18 Da).

-

Benzylic Cleavage: The bond between the benzylic carbon and the hydroxyl group can cleave.

-

Loss of Ethoxy Group: The ethoxy group can be lost as a radical.

Caption: Proposed MS fragmentation of Ethyl Vanillyl Alcohol.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the characterization of ethyl vanillyl alcohol. The predicted NMR spectra, in conjunction with the IR and MS data, offer a detailed structural confirmation of the molecule. The provided experimental protocols serve as a practical resource for researchers working with this compound. This guide reinforces the importance of a multi-technique approach to spectroscopic analysis for unambiguous compound identification.

References

-

Miles, W. H., & Connell, K. B. (2006). Synthesis of Methyl Diantilis, a Commercially Important Fragrance. Journal of Chemical Education, 83(2), 285. [Link]

-

PubChem. (n.d.). Ethyl vanillyl alcohol. National Center for Biotechnology Information. Retrieved December 31, 2025, from [Link]

-

Human Metabolome Database. (n.d.). Showing metabocard for Ethyl vanillin (HMDB0029665). Retrieved December 31, 2025, from [Link]

-

MOLBASE. (n.d.). 3-Ethoxy-4-hydroxybenzyl alcohol|4912-58-7. Retrieved December 31, 2025, from [Link]

-

Indian Academy of Sciences. (2007). Development of 3-methoxy-4-benzyloxybenzyl alcohol (MBBA) resin as polymer-supported synthesis support: Preparation and benzyl. Journal of Chemical Sciences, 119(1), 57-62. [Link]

Sources

An In-depth Technical Guide on the Biological Activity of 3-Ethoxy-4-hydroxybenzyl alcohol

Abstract

This technical guide provides a comprehensive overview of the biological activities of 3-Ethoxy-4-hydroxybenzyl alcohol, a significant aromatic compound. Also known by synonyms such as ethyl vanillyl alcohol, this molecule has garnered interest for its potential therapeutic applications stemming from its antioxidant, anti-inflammatory, and neuroprotective properties.[1][2] This document will delve into the mechanistic underpinnings of these activities, supported by established experimental protocols and data. The guide is intended for researchers, scientists, and professionals in drug development seeking to understand and leverage the therapeutic potential of this compound.

Introduction: Chemical Identity and Significance

This compound, systematically named (3-ethoxy-4-hydroxyphenyl)methanol, is a substituted aromatic alcohol with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol .[3][4][5] Its structure is characterized by a benzene ring functionalized with a hydroxyl (-OH) group, an ethoxy (-OC₂H₅) group, and a hydroxymethyl (-CH₂OH) group.[3] This unique combination of functional groups is pivotal to its chemical reactivity and biological activity.[2]

The compound is a derivative of ethyl vanillin and is recognized for its pleasant, vanilla-like aroma, leading to its use in the fragrance and food industries.[2][6] However, its significance extends beyond organoleptic properties. The phenolic hydroxyl group, in particular, is a key contributor to its antioxidant capabilities, a cornerstone of its broader biological effects. This guide will explore these multifaceted activities in detail.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 4912-58-7 | [1][3][7][8] |

| Molecular Formula | C₉H₁₂O₃ | [1][3][5][7] |

| Molecular Weight | 168.19 g/mol | [1][3][5][7] |

| Appearance | Solid, particulate/powder | [3][9] |

| Melting Point | 73-75 °C | [3][5] |

| Boiling Point | 323.3 °C at 760 mmHg | [3][5] |

| Density | 1.182 g/cm³ | [3][5] |

| pKa | 9.88 ± 0.18 (Predicted) | [4][9] |

Core Biological Activities and Underlying Mechanisms

The therapeutic potential of this compound is primarily attributed to its potent antioxidant, anti-inflammatory, and neuroprotective effects. These activities are interconnected, often with shared molecular pathways.

Potent Antioxidant Properties